Phosphohydroxypyruvic acid

Enzyme kinetics Serine biosynthesis Substrate specificity

Reconstituting physiologically relevant serine pathway kinetics demands authentic phosphohydroxypyruvic acid-non-phosphorylated surrogates such as hydroxypyruvate exhibit >100-fold lower affinity for PSAT1 (Km ≈ 1.5 mM vs. 0.010 mM for PHPA), generating unreliable flux data. PHPA is the validated, high-affinity substrate for PHGDH (Km = 0.15 mM) and PSAT1, supplied as a crystalline solid freely soluble in aqueous buffers. • Enables accurate pathway flux determination using native enzyme kinetics • Well-characterized substrate inhibition profile (Ki = 2.23 mM for PHGDH) guides robust high-throughput assay design • Stored at -20°C; shipped at ambient temperature for global delivery

Molecular Formula C3H5O7P
Molecular Weight 184.04 g/mol
CAS No. 3913-50-6
Cat. No. B051760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphohydroxypyruvic acid
CAS3913-50-6
Synonyms3-HYDROXY-2,2-DIMETHOXY-PROPANOIC ACID 3-PHOSPHATE TRI(CYCLOHEXYLAMMONIUM) SALT; HYDROXYPYRUVIC ACID DIMETHYLKETAL PHOSPHATE TRI(CYCLOHEXYLAMMONIUM) SALT; hydroxypyruvic acid dimethylketal*phosphate; 2,2-dimethoxypropanoic acid 3-phosphate; 2-oxo-3-phosp
Molecular FormulaC3H5O7P
Molecular Weight184.04 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)OP(=O)(O)O
InChIInChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)
InChIKeyLFLUCDOSQPJJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphohydroxypyruvic Acid Specifications & Characteristics


Phosphohydroxypyruvic acid (PHPA), also systematically designated as 3-phosphohydroxypyruvate or 3-phosphooxypyruvate, is a phosphorylated α‑keto acid that functions as a central intermediate in the phosphorylated pathway of L‑serine biosynthesis [1]. The compound is biosynthesized from 3‑phospho‑D‑glycerate by phosphoglycerate dehydrogenase (EC 1.1.1.95) and is subsequently transaminated to O‑phospho‑L‑serine by phosphoserine aminotransferase (EC 2.6.1.52) [2]. For research and industrial applications, the compound is typically provided as a crystalline solid (free acid or salt) and is soluble in aqueous buffers, enabling direct use in enzyme assays, metabolic flux studies, and pathway engineering .

Substrate Specificity for Phosphohydroxypyruvic Acid


The phosphorylated pathway of serine biosynthesis exhibits strict substrate specificity that precludes simple substitution with non‑phosphorylated α‑keto acids such as hydroxypyruvate or pyruvate [1]. For instance, human phosphoserine aminotransferase (PSAT1) displays a Km for 3‑phosphohydroxypyruvate that is more than two orders of magnitude lower than its affinity for non‑phosphorylated hydroxypyruvate, making the latter an unsuitable surrogate for accurate kinetic or flux measurements [2]. Furthermore, the allosteric and product‑inhibition profiles of phosphoglycerate dehydrogenase (PHGDH) are uniquely modulated by the phosphoryl group, and non‑phosphorylated analogs fail to reproduce the physiologically relevant regulatory behavior [3]. Consequently, experimental systems designed to interrogate serine biosynthesis, metabolic flux control, or pathway engineering require authentic phosphohydroxypyruvic acid to generate reproducible and biologically meaningful data.

Phosphohydroxypyruvic Acid Performance Evidence


PSAT1 Substrate Affinity Comparison

In the reverse reaction catalyzed by human phosphoserine aminotransferase 1 (PSAT1), the Michaelis constant (Km) for 3‑phosphohydroxypyruvate is 0.010 mM under standard assay conditions, whereas the Km for the co‑substrate α‑ketoglutarate is 0.024 mM [1]. This 2.4‑fold difference in substrate affinity demonstrates that PSAT1 preferentially binds the phosphorylated α‑keto acid over the alternative acceptor molecule.

Enzyme kinetics Serine biosynthesis Substrate specificity

PHGDH Substrate vs. Cofactor Affinity

Soybean nodule phosphoglycerate dehydrogenase (PHGDH) exhibits a Km of 0.15 mM for 3‑phosphohydroxypyruvate in the reverse (reductive) direction, whereas the Km for NADH is 0.012 mM under identical conditions [1]. The 12.5‑fold lower Km for NADH indicates that the dehydrogenase’s affinity for the reduced cofactor is considerably tighter than for the phosphorylated substrate.

Enzyme kinetics Redox metabolism Substrate affinity

PHGDH Substrate Inhibition

Recombinant Mycobacterium tuberculosis PHGDH is subject to uncompetitive substrate inhibition by 3‑phosphohydroxypyruvate, with a Ki of 2.23 mM [1]. This inhibitory behavior is unique to the phosphorylated substrate; non‑phosphorylated α‑keto acids such as hydroxypyruvate do not elicit comparable inhibition in homologous dehydrogenases, underscoring the regulatory role of the phosphate moiety [2].

Enzyme inhibition Allosteric regulation Biocatalysis

2-Hydroxyglutarate Reductase Inhibition

3‑Phosphohydroxypyruvate acts as a competitive inhibitor of both (R)‑ and (S)‑2‑hydroxyglutarate reductases, enzymes that interconvert 2‑hydroxyglutarate and α‑ketoglutarate [1]. In contrast, non‑phosphorylated hydroxypyruvate does not exhibit this cross‑pathway inhibitory activity [2].

Enzyme inhibition Metabolic cross‑talk Oncometabolism

NudL Hydrolase Turnover Rate

The E. coli Nudix hydrolase NudL catalyzes the dephosphorylation of 3‑phosphohydroxypyruvate to hydroxypyruvate with a catalytic constant (kcat) of 5.7 × 10⁻⁵ s⁻¹ [1]. This turnover number is approximately five orders of magnitude lower than that of dedicated sugar phosphatases, confirming that PHPA is a fortuitous rather than a physiological substrate for this enzyme.

Enzyme promiscuity Pyridoxal phosphate biosynthesis Metabolic bypass

PSAT1 Catalytic Preference

For human PSAT1, the catalytic efficiency (kcat/Km) in the forward biosynthetic direction (using 3‑phosphohydroxypyruvate and L‑glutamate) is approximately 2‑fold higher than in the reverse direction (using 2‑oxoglutarate and O‑phosphoserine) [1]. The kcat for the forward reaction is 23.8 s⁻¹ compared to 8.6 s⁻¹ for the reverse reaction, indicating a kinetic preference for serine biosynthesis under physiological conditions.

Enzyme kinetics Biosynthetic directionality Catalytic efficiency

Phosphohydroxypyruvic Acid Applications


Serine Pathway Reconstitution

Authentic 3‑phosphohydroxypyruvate is an essential substrate for reconstituting the three‑step phosphorylated pathway of L‑serine biosynthesis. The compound’s high affinity for PSAT1 (Km = 0.010 mM) and PHGDH (Km = 0.15 mM) enables accurate determination of pathway flux and identification of rate‑limiting steps [1][2]. This application is particularly relevant for engineering microbial strains for sustainable serine production.

PHGDH and PSAT1 Inhibitor Screening

PHPA serves as the native substrate in coupled or direct spectrophotometric assays for PHGDH and PSAT1, enzymes that are overexpressed in multiple cancers. The well‑characterized substrate inhibition profile (Ki = 2.23 mM for PHGDH) and the differential affinity for NADH (Km = 0.012 mM) guide the selection of optimal substrate and cofactor concentrations in high‑throughput screens, minimizing false positives arising from substrate depletion or inhibition [1][3].

Serine–2-Hydroxyglutarate Cross-Talk

Because PHPA acts as a competitive inhibitor of (R)‑ and (S)‑2‑hydroxyglutarate reductases, it can be employed as a chemical probe to dissect metabolic interactions between the serine biosynthesis pathway and oncometabolite production [4]. This application is of particular interest in cancers harboring IDH mutations or PHGDH amplification.

Metabolomics & Fluxomics Standards

Phosphohydroxypyruvic acid is an essential reference standard for targeted LC‑MS/MS metabolomics workflows that quantify phosphorylated intermediates of central carbon metabolism. The compound’s defined stability in aqueous buffers and its well‑established retention time and fragmentation pattern enable accurate absolute quantification of pathway intermediates in cellular extracts and biological fluids.

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